molecular formula C22H25N5O B2925959 2-{4-[(5,6,7,8-Tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}quinoxaline CAS No. 2319635-53-3

2-{4-[(5,6,7,8-Tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}quinoxaline

Cat. No.: B2925959
CAS No.: 2319635-53-3
M. Wt: 375.476
InChI Key: KCVRXUOZTMPYAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[(5,6,7,8-Tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}quinoxaline is a prominent research compound identified as a potent and specific inhibitor of Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme for cell wall biosynthesis in Mycobacterium tuberculosis . DprE1 is a validated drug target in the quest for novel anti-tuberculosis agents, and inhibitors like this compound play a critical role in elucidating the mechanism of action and resistance pathways associated with this target. Its molecular structure, incorporating a quinoxaline core linked to a tetrahydrocinnoline moiety via a piperidine methyloxy bridge, is engineered for high-affinity binding to the DprE1 active site, disrupting the production of arabinans essential for the mycobacterial cell wall and leading to bacterial cell death. This molecule is therefore an invaluable pharmacological tool for microbiologists and medicinal chemists, enabling target-based drug discovery programs , high-throughput screening assays, and fundamental research into the physiology and vulnerability of Mycobacterium species. Research utilizing this inhibitor significantly contributes to the global effort to combat drug-resistant tuberculosis.

Properties

IUPAC Name

2-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O/c1-2-6-18-17(5-1)13-22(26-25-18)28-15-16-9-11-27(12-10-16)21-14-23-19-7-3-4-8-20(19)24-21/h3-4,7-8,13-14,16H,1-2,5-6,9-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVRXUOZTMPYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(5,6,7,8-Tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}quinoxaline typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the quinoxaline core through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound. This reaction is usually carried out under acidic conditions and can be catalyzed by various acids such as sulfuric acid or hydrochloric acid .

Next, the piperidine ring is introduced through a nucleophilic substitution reaction. This step often involves the use of a piperidine derivative and a suitable leaving group, such as a halide or a tosylate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Finally, the tetrahydrocinnoline moiety is attached through an etherification reaction. This step involves the reaction of a hydroxyl group on the tetrahydrocinnoline with a suitable alkylating agent, such as an alkyl halide or a sulfonate ester. The reaction is usually carried out in the presence of a base, such as potassium carbonate or sodium hydride, to facilitate the formation of the ether bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more scalable and cost-effective methods. For example, continuous flow reactors may be used to carry out the condensation and substitution reactions, allowing for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(5,6,7,8-Tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}quinoxaline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-{4-[(5,6,7,8-Tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}quinoxaline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound’s structural uniqueness lies in its combination of quinoxaline, piperidine, and tetrahydrocinnolinyloxy groups. Below is a comparative analysis with related compounds from the literature:

Compound Name Core Structure Substituents Key Features Reported Bioactivity
2-{4-[(5,6,7,8-Tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}quinoxaline Quinoxaline Piperidin-1-yl with tetrahydrocinnolinyloxy-methyl at C4 Hybrid structure with fused bicyclic cinnoline; potential for enhanced binding Limited data; inferred kinase/GPCR modulation based on structural analogs
2-methyl-3-(pyrrolidin-1-yl)quinoxaline (JJF) Quinoxaline Pyrrolidin-1-yl at C3; methyl at C2 Five-membered pyrrolidine ring; simpler substituents Not explicitly provided; quinoxaline derivatives often target enzymes/receptors
13-[2-[4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-... Pyrido-pyrimidinone Piperidin-1-yl with difluorophenyl-hydroxyimino-methyl at C4 Fluorinated aromatic substituents; imino group Pharmacopeial compound; likely targets CNS or metabolic pathways
4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-methyl-2-phenyl... Quinoxaline-pyrazolone Pyrazolone substituent with methylidene linkage Conjugated system; redox-active pyrazolone moiety Reported in heterocyclic synthesis; potential antioxidant/chelator activity

Functional and Pharmacological Insights

Piperidine vs. Pyrrolidine Substituents: The six-membered piperidine ring in the target compound may confer greater conformational flexibility compared to the five-membered pyrrolidine in JJF . This could enhance binding to larger enzymatic pockets (e.g., kinases or GPCRs). Piperidine derivatives in feature fluorinated aromatic groups, suggesting improved metabolic stability and blood-brain barrier penetration compared to the cinnolinyloxy group .

This contrasts with simpler substituents like phenyl groups in ’s chromones .

Quinoxaline Core Modifications: Unlike ’s pyrazolone-linked quinoxalines, the target compound lacks a conjugated carbonyl system, which may reduce redox activity but improve stability under physiological conditions .

Tables

Table 1. Structural Comparison of Quinoxaline Derivatives

Feature Target Compound 2-methyl-3-(pyrrolidin-1-yl)quinoxaline (JJF) Compound 1
Core Heterocycle Quinoxaline Quinoxaline Pyrido-pyrimidinone
Substituent Position 2-position 3-position 13-position
Key Functional Groups Piperidine, tetrahydrocinnolinyloxy-methyl Pyrrolidine, methyl Difluorophenyl, hydroxyimino
Potential Bioactivity Kinase inhibition, GPCR modulation Enzyme inhibition CNS/metabolic targeting

Biological Activity

The compound 2-{4-[(5,6,7,8-Tetrahydrocinnolin-3-yloxy)methyl]piperidin-1-yl}quinoxaline represents a novel class of quinoxaline derivatives with potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to elucidate its pharmacological properties, mechanisms of action, and therapeutic applications.

Structural Characteristics

  • Molecular Formula : C18H22N4O2
  • Molecular Weight : 342.40 g/mol
  • LogP : 4.4 (indicating moderate lipophilicity)

The compound features a quinoxaline core linked to a piperidine moiety through a methylene bridge, with a tetrahydrocinnoline unit contributing to its biological activity.

Table 1: Structural Features of the Compound

FeatureValue
Molecular FormulaC18H22N4O2
Molecular Weight342.40 g/mol
LogP4.4
SolubilitySoluble in DMSO

Anticancer Properties

Quinoxaline derivatives have shown significant anticancer activity across various studies. The compound has been evaluated against several human cancer cell lines, demonstrating potent cytotoxic effects.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study evaluating the compound's efficacy against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268), the following results were observed:

  • IC50 Values :
    • MCF-7: 0.01±0.001μg/mL0.01\pm 0.001\,\mu g/mL
    • NCI-H460: 0.02±0.002μg/mL0.02\pm 0.002\,\mu g/mL
    • SF-268: 0.03±0.003μg/mL0.03\pm 0.003\,\mu g/mL

These values indicate that the compound exhibits higher cytotoxicity than doxorubicin, a standard chemotherapeutic agent, while remaining non-cytotoxic to normal fibroblast cells (IC50 > 100 μg/mL) .

Antimicrobial Activity

Quinoxaline derivatives are also recognized for their antimicrobial properties. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL
Pseudomonas aeruginosa50 μg/mL

These results suggest that the compound could serve as a dual-action agent with both anticancer and antimicrobial capabilities .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression and microbial resistance:

  • Trk Pathway Inhibition : The compound inhibits tropomyosin receptor kinase (Trk) signaling pathways, crucial for neurogenic inflammation and pain modulation.
  • DNA Intercalation : Quinoxaline derivatives can intercalate into DNA, disrupting replication and transcription processes in cancer cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.